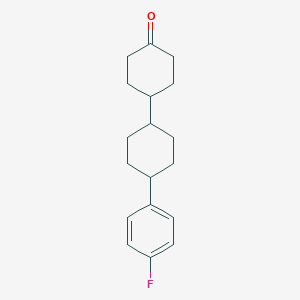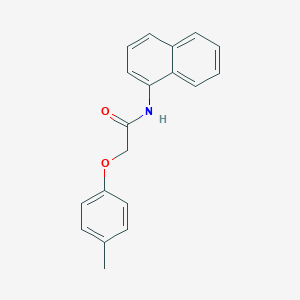
Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)-1H-indol-2-yl)-2,2-dimethylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)-1H-indol-2-yl)-2,2-dimethylpropanoate, also known as Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)-1H-indol-2-yl)-2,2-dimethylpropanoate, is a useful research compound. Its molecular formula is C35H37ClN2O3S and its molecular weight is 601.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)-1H-indol-2-yl)-2,2-dimethylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)-1H-indol-2-yl)-2,2-dimethylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)-1H-indol-2-yl)-2,2-dimethylpropanoate involves several steps, including the synthesis of the starting materials and the final compound. The key steps in the synthesis pathway are the protection of the indole nitrogen, the introduction of the quinoline moiety, the formation of the ester bond, and the deprotection of the indole nitrogen.
Starting Materials
2-(tert-Butylthio)aniline, 4-chlorobenzaldehyde, 2-bromo-5-(quinolin-2-ylmethoxy)aniline, 2,2-dimethylpropanoic acid, N,N-dimethylformamide, N,N-diisopropylethylamine, Triethylamine, Methyl iodide, Acetic anhydride, Sodium bicarbonate, Sodium hydroxide, Hydrochloric acid
Reaction
Step 1: Protection of the indole nitrogen, - Dissolve 2-bromo-5-(quinolin-2-ylmethoxy)aniline and 2-(tert-Butylthio)aniline in N,N-dimethylformamide., - Add N,N-diisopropylethylamine to the mixture and stir for 30 minutes., - Add acetic anhydride dropwise to the mixture and stir for 2 hours., - Add water to the mixture and extract the product with ethyl acetate., - Wash the organic layer with sodium bicarbonate and water, and dry over magnesium sulfate., - Remove the solvent under reduced pressure to obtain the protected intermediate., Step 2: Introduction of the quinoline moiety, - Dissolve the protected intermediate and 4-chlorobenzaldehyde in N,N-dimethylformamide., - Add Triethylamine to the mixture and stir for 30 minutes., - Add acetic anhydride dropwise to the mixture and stir for 2 hours., - Add water to the mixture and extract the product with ethyl acetate., - Wash the organic layer with sodium bicarbonate and water, and dry over magnesium sulfate., - Remove the solvent under reduced pressure to obtain the quinoline intermediate., Step 3: Formation of the ester bond, - Dissolve the quinoline intermediate, 2,2-dimethylpropanoic acid, and Triethylamine in dichloromethane., - Add N,N-dimethylformamide and N,N-diisopropylethylamine to the mixture and stir for 30 minutes., - Add methyl iodide dropwise to the mixture and stir for 2 hours., - Add water to the mixture and extract the product with ethyl acetate., - Wash the organic layer with sodium bicarbonate and water, and dry over magnesium sulfate., - Remove the solvent under reduced pressure to obtain the final compound., Step 4: Deprotection of the indole nitrogen, - Dissolve the final compound in methanol., - Add sodium hydroxide and stir for 2 hours., - Acidify the mixture with hydrochloric acid and extract the product with ethyl acetate., - Wash the organic layer with water, dry over magnesium sulfate, and remove the solvent under reduced pressure to obtain the final product.
Propiedades
IUPAC Name |
methyl 3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H37ClN2O3S/c1-34(2,3)42-32-28-19-27(41-22-26-16-13-24-9-7-8-10-29(24)37-26)17-18-30(28)38(21-23-11-14-25(36)15-12-23)31(32)20-35(4,5)33(39)40-6/h7-19H,20-22H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRXMMIRFNYCEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)CC5=CC=C(C=C5)Cl)CC(C)(C)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H37ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50570263 |
Source


|
| Record name | Methyl 3-{3-(tert-butylsulfanyl)-1-[(4-chlorophenyl)methyl]-5-[(quinolin-2-yl)methoxy]-1H-indol-2-yl}-2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
601.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)-1H-indol-2-yl)-2,2-dimethylpropanoate | |
CAS RN |
136694-18-3 |
Source


|
| Record name | Methyl 3-{3-(tert-butylsulfanyl)-1-[(4-chlorophenyl)methyl]-5-[(quinolin-2-yl)methoxy]-1H-indol-2-yl}-2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


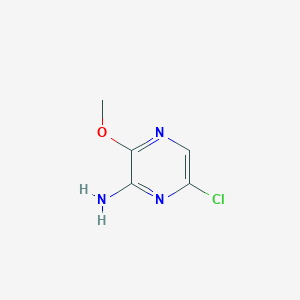
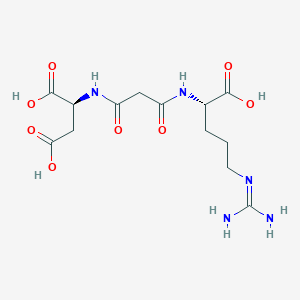
![Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate](/img/structure/B171346.png)
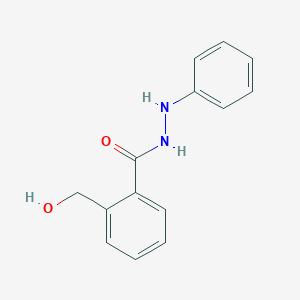


![2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile](/img/structure/B171379.png)


![1H-Pyrazolo[3,4-d]pyrimidin-6-amine, 3-bromo-4-(1-methylethoxy)-](/img/structure/B171399.png)

